molecular formula C7H14N2 B14893104 2-Methyl-2,5-diazabicyclo[4.1.1]octane

2-Methyl-2,5-diazabicyclo[4.1.1]octane

Cat. No.: B14893104
M. Wt: 126.20 g/mol
InChI Key: CNMJTFHAEBCOIN-UHFFFAOYSA-N
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Description

2-Methyl-2,5-diazabicyclo[4.1.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,5-diazabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpiperazine with formaldehyde and formic acid, leading to the formation of the bicyclic structure. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is typically produced in a highly controlled environment to prevent contamination and ensure purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5-diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing other groups in the substrate molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Production of primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nature of the substrate and the nucleophile.

Scientific Research Applications

2-Methyl-2,5-diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.

Mechanism of Action

The mechanism by which 2-Methyl-2,5-diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nucleophilic and basic properties.

    Quinuclidine: A bicyclic amine with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.

    Tropane: A bicyclic compound with a nitrogen atom, known for its use in medicinal chemistry.

Uniqueness

2-Methyl-2,5-diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst in various organic reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-2,5-diazabicyclo[4.1.1]octane

InChI

InChI=1S/C7H14N2/c1-9-3-2-8-6-4-7(9)5-6/h6-8H,2-5H2,1H3

InChI Key

CNMJTFHAEBCOIN-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2CC1C2

Origin of Product

United States

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